molecular formula C16H19N3O3 B6624768 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid

3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid

Cat. No.: B6624768
M. Wt: 301.34 g/mol
InChI Key: QOIQCFONRKRNHH-UHFFFAOYSA-N
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Description

3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid is a complex organic compound that features a pyrazole ring, a benzoic acid moiety, and an amide linkage

Properties

IUPAC Name

3-[2-[3-(1-methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-19-11-13(10-18-19)5-6-15(20)17-8-7-12-3-2-4-14(9-12)16(21)22/h2-4,9-11H,5-8H2,1H3,(H,17,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIQCFONRKRNHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)NCCC2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Amide Bond Formation: The pyrazole derivative is then reacted with a carboxylic acid derivative to form the amide bond. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Final Assembly: The intermediate is then coupled with a benzoic acid derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    3-[2-[3-(1-Methylpyrazol-4-yl)propanoylamino]ethyl]benzoic acid: shares structural similarities with other pyrazole derivatives and benzoic acid derivatives.

    1-Methylpyrazole-4-boronic acid pinacol ester: Another compound featuring a pyrazole ring, used in Suzuki-Miyaura coupling reactions.

    2-Methylpyrazol-3-yl 2,4-dichlorobenzoate: A similar compound with a pyrazole and benzoic acid moiety.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

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